molecular formula C20H30N2O3S B5597223 8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5597223
M. Wt: 378.5 g/mol
InChI Key: JBTLCLMCKAGIOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multiple steps, including the preparation of intermediates like 8-substituted derivatives through cycloaddition reactions and Michael addition reactions. For example, Caroon et al. (1981) explored the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive screening, utilizing specific substitutions to enhance activity (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds involves spiro-linked heterocyclic rings, often featuring diaza (nitrogen-containing) elements. The structural analysis might focus on the conformational aspects and electronic distribution affecting their pharmacological profile. Farag et al. (2008) discussed the synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, emphasizing molecular mechanics and structural parameters relevant to the compound's stability and reactivity (Farag, Elkholy, & Ali, 2008).

Chemical Reactions and Properties

Diazaspiro compounds undergo various chemical reactions, including cycloadditions and Michael addition reactions, to introduce functional groups or modify the molecular scaffold. These reactions are critical for tailoring the compounds' physicochemical and pharmacological properties. For instance, Adib et al. (2008) described an efficient synthesis method for 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones, highlighting the role of zwitterionic intermediates in facilitating the synthesis (Adib et al., 2008).

Mechanism of Action

Simufilam binds to filamin, a protein that stabilizes the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR) . This interaction has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems .

Safety and Hazards

The safety and hazards of Simufilam are currently under investigation . The US Food and Drug Administration (FDA) received a citizen petition in August 2021 to stop the clinical trials and investigate Simufilam .

Future Directions

Simufilam is in phase III clinical trials as of October 2023 . There are two phase III clinical studies: RETHINK-ALZ, a 52-week trial, is set to complete in 2024, and REFOCUS-ALZ, spanning 76 weeks, is projected to finish in 2025 . The future of this compound will depend on the results of these trials and the ongoing investigations .

properties

IUPAC Name

8-[4-(butylsulfanylmethyl)-5-methylfuran-2-carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-4-5-10-26-13-16-11-17(25-15(16)2)19(24)22-8-6-20(7-9-22)12-18(23)21(3)14-20/h11H,4-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTLCLMCKAGIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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